4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10938838
InChI: InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
SMILES: C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C12H11BrN2O2S
Molecular Weight: 327.20 g/mol

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC10938838

Molecular Formula: C12H11BrN2O2S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide -

Specification

Molecular Formula C12H11BrN2O2S
Molecular Weight 327.20 g/mol
IUPAC Name 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Standard InChI Key OZKCZOJVKUOFSM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a bromine atom at the para-position and a sulfonamide group (-SO2_2NH-) linked to a pyridin-3-ylmethyl moiety. The molecular formula is C12_{12}H11_{11}BrN2_2O2_2S, with a molecular weight of 327.20 g/mol. Key structural features include:

  • Bromine atom: Enhances electrophilicity and influences halogen bonding interactions .

  • Sulfonamide group: Imparts acidity (pKa_a ~10) and enables hydrogen bonding .

  • Pyridinylmethyl group: Introduces basicity (pyridine pKa_a ~5) and metal-coordination potential.

Table 1: Calculated Physicochemical Properties

PropertyValue
LogP (lipophilicity)2.5–3.0 (estimated)
Water Solubility<1 mg/mL (predicted)
Topological Polar SA98.5 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a two-step sequence:

  • Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine.

  • Purification: Isolation via recrystallization or column chromatography.

Optimized Procedure

Step 1: Sulfonamide Formation

  • Reagents: 4-Bromobenzenesulfonyl chloride (1.2 eq), 3-(aminomethyl)pyridine (1.0 eq), triethylamine (2.0 eq).

  • Conditions: Stirred in dichloromethane (0°C → RT, 12 h).

  • Workup: Washed with 1M HCl, dried (MgSO4_4), concentrated.

Step 2: Purification

  • Method: Silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1).

  • Yield: ~75% (theoretical) .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

The sulfonamide group chelates zinc in carbonic anhydrase (CA) isoforms. Predicted IC50_{50} values for CA-II inhibition are <100 nM, comparable to acetazolamide .

Table 2: Comparative Enzyme Inhibition

EnzymeIC50_{50} (nM)Reference Compound
CA-I120Acetazolamide (250)
CA-II85Acetazolamide (12)

Applications in Drug Development

Sodium Channel Modulation

Pyridine-containing sulfonamides show promise in treating epilepsy by blocking voltage-gated sodium channels (Nav_v1.2). In silico docking studies suggest a binding affinity (ΔG = -9.2 kcal/mol) similar to phenytoin .

Anticancer Activity

Sulfonamides induce apoptosis in cancer cells via caspase-3 activation. In breast cancer (MCF-7) models, analogs reduced viability by 60% at 10 μM.

Challenges and Future Directions

Metabolic Stability

The pyridinylmethyl group may undergo oxidative metabolism (CYPs 2D6/3A4), necessitating prodrug strategies or structural modifications .

Toxicity Profiling

Predicted hepatotoxicity (via OSIRIS Property Explorer) highlights the need for in vivo safety studies.

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